molecular formula C10H14ClN B2830299 Indan-1-YL-methyl-amine hydrochloride CAS No. 90874-50-3

Indan-1-YL-methyl-amine hydrochloride

Cat. No.: B2830299
CAS No.: 90874-50-3
M. Wt: 183.68
InChI Key: KVEVQZVPEWEGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indan-1-YL-methyl-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of indane, a bicyclic hydrocarbon, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indan-1-YL-methyl-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of indan-1-yl-methyl-amine with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and anhydrous environment, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Indan-1-YL-methyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to produce amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Indan-1-YL-methyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Indan-1-YL-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Indan-1-amine hydrochloride
  • Methylamine hydrochloride
  • 2,3-Dihydro-1H-indene-1-methanamine hydrochloride

Uniqueness

Indan-1-YL-methyl-amine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEVQZVPEWEGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.